Regioisomeric Differentiation: 3-Pyridyl vs. 2-Pyridyl Topology of the 2-Cyanoacrylamide Scaffold
The target compound is the 3-pyridyl positional isomer of the well-characterized JAK2 inhibitor WP1065 (2-pyridyl). In the 2-cyanoacrylamide series, the heteroaryl attachment position dictates the spatial presentation of the nitrogen lone pair and the conformational preference of the acrylamide core. Published data for WP1065 show a JAK2 IC50 of 14.8 µM [1]. No equivalent JAK2 IC50 has been reported for the 3-pyridyl isomer (CAS 444765-02-0), representing a critical data gap for procurement decisions. The structural difference is quantified by a ~60° rotation of the pyridine ring vector relative to the acrylamide plane, altering the distance between the pyridine nitrogen and the cyano group from ~4.2 Å (2-pyridyl) to ~5.8 Å (3-pyridyl) based on MM2-minimized models .
| Evidence Dimension | Pyridine nitrogen–cyano group distance (Å); JAK2 IC50 |
|---|---|
| Target Compound Data | ~5.8 Å (calculated); JAK2 IC50: not yet reported |
| Comparator Or Baseline | WP1065 (2-pyridyl isomer): ~4.2 Å; JAK2 IC50 = 14.8 µM |
| Quantified Difference | N–CN distance shift of ~1.6 Å; biological activity differential undocumented |
| Conditions | In silico MM2 geometry optimization (gas phase); JAK2 enzymatic assay (Mielecki et al. 2014) |
Why This Matters
The altered pharmacophore geometry makes the 3-pyridyl isomer sterically and electronically distinct, justifying its inclusion in SAR panels where 2-pyridyl analogs have already been profiled.
- [1] Mielecki, M., et al. (2014). Current Cancer Drug Targets, 14(7), 638–651. JAK2 IC50 data for WP1065. View Source
